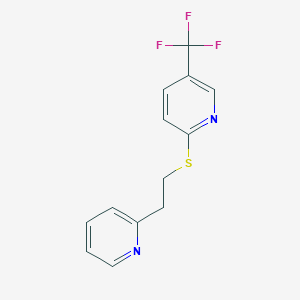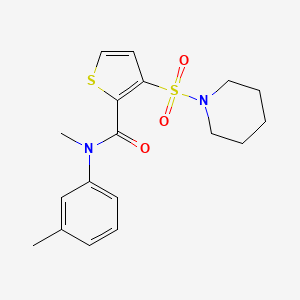![molecular formula C16H30N2O2 B7561841 3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide, also known as PCP analog MXE, is a designer drug that has gained popularity in recent years. It is a synthetic dissociative anesthetic that is similar in structure and effects to phencyclidine (PCP) and ketamine. MXE has been used for research purposes due to its potential therapeutic applications and unique pharmacological effects. In
作用機序
MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of pain, mood, and cognition. MXE binds to the receptor and inhibits its function, leading to dissociative and anesthetic effects. MXE also affects other neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which may contribute to its unique pharmacological effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects, including dissociation, anesthesia, euphoria, and hallucinations. It also has analgesic properties and may reduce pain sensitivity. MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. Long-term use of MXE may lead to neurotoxicity and cognitive impairment.
実験室実験の利点と制限
MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. MXE also produces unique pharmacological effects that are distinct from other dissociative anesthetics, which may be useful in studying the NMDA receptor and other neurotransmitter systems. However, MXE has several limitations for use in laboratory experiments. It is a designer drug, which means that its purity and quality may vary between batches. MXE is also a controlled substance in many countries, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain, depression, anxiety, and PTSD. MXE may also be useful in studying the NMDA receptor and other neurotransmitter systems, as well as investigating the mechanisms underlying dissociative and anesthetic effects. However, further research is needed to fully understand the effects of MXE and its potential risks and benefits.
合成法
MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield MXE. The synthesis of MXE is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
MXE has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. MXE has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
特性
IUPAC Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-13-8-15(19)17-14-16(9-4-2-5-10-16)18-11-6-3-7-12-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKIKKDZPHCGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)


![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)